A Technical Guide to 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic Acid and its Congeners: Synthesis, Structure, and Therapeutic Prospects
A Technical Guide to 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic Acid and its Congeners: Synthesis, Structure, and Therapeutic Prospects
Senior Application Scientist Note: Initial literature and database searches for the specific chemical entity "2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid" did not yield specific data for this molecule. This suggests it may be a novel compound or one not extensively documented in public scientific literature. However, the structural motifs present—a substituted phenoxy group appended to an isonicotinic acid core—are of significant interest in medicinal chemistry.
Therefore, this guide will provide an in-depth technical overview of the constituent parts of this molecule and a proposed synthetic strategy. We will delve into the chemical biology of isonicotinic acid derivatives and the pharmacological relevance of the 4-tert-butyl-2-methylphenoxy moiety. This approach offers a robust scientific foundation for researchers and drug development professionals interested in this class of compounds.
Deconstruction of the Core Chemical Architecture
The target molecule, 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid, is a derivative of isonicotinic acid, also known as pyridine-4-carboxylic acid.[1][2] This core is an isomer of nicotinic acid (vitamin B3) and picolinic acid.[1] The isonicotinic acid scaffold is a cornerstone in pharmaceutical development, most notably as the basis for the anti-tuberculosis drug isoniazid.[3][4]
The key structural features are:
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Isonicotinic Acid Backbone: A pyridine ring with a carboxylic acid at the 4-position.[1][2] This provides a rigid scaffold and a key site for biological interactions and further chemical modifications.
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Phenoxy Ether Linkage: An oxygen atom connects the pyridine ring at the 2-position to a substituted phenyl group. This linkage introduces conformational flexibility.
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Substituted Phenyl Ring: The phenyl group is decorated with a tert-butyl group at the 4-position and a methyl group at the 2-position. These lipophilic groups are expected to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
Below is a diagram illustrating the conceptual chemical structure of the target molecule.
Caption: Conceptual structure of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid.
Proposed Synthetic Strategy
The synthesis of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid can be approached through a nucleophilic aromatic substitution (SNAr) reaction. This is a common and effective method for forming aryl ethers.
Experimental Protocol: Synthesis via SNAr Reaction
Step 1: Synthesis of 2-chloro-isonicotinic acid (or its ester) Isonicotinic acid can be converted to its methyl or ethyl ester to protect the carboxylic acid and improve solubility in organic solvents. The ester can then be chlorinated at the 2-position using a suitable chlorinating agent.
Step 2: Nucleophilic Aromatic Substitution The core of the synthesis involves the reaction of 2-chloro-isonicotinic acid ester with 4-tert-butyl-2-methylphenol in the presence of a base.
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Reagents and Materials:
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2-chloro-isonicotinic acid methyl ester
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4-tert-butyl-2-methylphenol
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Potassium carbonate (K2CO3) or sodium hydride (NaH)
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Argon or Nitrogen atmosphere
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Standard laboratory glassware for inert atmosphere reactions
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Procedure: a. To a solution of 4-tert-butyl-2-methylphenol in anhydrous DMF, add potassium carbonate (1.5 equivalents). b. Stir the mixture at room temperature for 30 minutes to form the phenoxide. c. Add 2-chloro-isonicotinic acid methyl ester (1 equivalent) to the reaction mixture. d. Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, cool the reaction to room temperature and quench with water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis of the Ester The final step is the hydrolysis of the methyl ester to the carboxylic acid.
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Reagents and Materials:
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The purified methyl ester from Step 2
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Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
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Tetrahydrofuran (THF) and water
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Hydrochloric acid (HCl) for acidification
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Procedure: a. Dissolve the ester in a mixture of THF and water. b. Add an aqueous solution of LiOH (2-3 equivalents). c. Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). d. Remove the THF under reduced pressure. e. Acidify the aqueous solution to pH 3-4 with 1M HCl. f. The product, 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid, should precipitate. g. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Caption: Proposed synthetic workflow for 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid.
Potential Biological Activity and Therapeutic Rationale
While no specific biological data exists for the title compound, we can infer potential activities based on its structural components.
Isonicotinic Acid Derivatives in Drug Discovery
The isonicotinic acid moiety is a well-established pharmacophore. Its most famous derivative, isoniazid, is a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.[5][6] Other derivatives have been explored for a range of therapeutic applications, including as anti-cancer agents and for neurological disorders.[7][8][9]
The Role of the Substituted Phenoxy Group
The 4-tert-butyl-2-methylphenoxy group is likely to play a significant role in the molecule's overall profile:
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Lipophilicity and Pharmacokinetics: The tert-butyl and methyl groups will increase the lipophilicity of the compound. This can enhance membrane permeability and oral bioavailability, but may also increase metabolic clearance.
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Target Engagement: The bulky tert-butyl group can act as a steric anchor, potentially orienting the molecule within a binding pocket of a target protein. It may also provide specific hydrophobic interactions that enhance binding affinity.
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Modulation of Electronic Properties: The phenoxy group can influence the electronic properties of the isonicotinic acid ring, which could affect its reactivity and interactions with biological targets.
Compounds with similar substituted phenoxy moieties have shown activity as monoamine oxidase B (MAO-B) inhibitors and histamine H3 receptor ligands, suggesting potential applications in neurodegenerative diseases like Parkinson's disease.[10]
Physicochemical and Pharmacokinetic Predictions
A summary of predicted physicochemical properties for 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid is presented below. These values are estimations based on computational models and provide a preliminary assessment of the molecule's drug-like properties.
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | ~315 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (Lipophilicity) | ~4.5 - 5.0 | High lipophilicity; may have good membrane permeability but could also lead to poor aqueous solubility and high plasma protein binding. |
| Hydrogen Bond Donors | 1 (from COOH) | Favorable for target binding and solubility. |
| Hydrogen Bond Acceptors | 4 (N, O, C=O) | Favorable for target binding and solubility. |
| Topological Polar Surface Area (TPSA) | ~60 Ų | Within the range for good cell permeability. |
Conclusion and Future Directions
While "2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid" is not a well-characterized molecule, its chemical structure represents a compelling starting point for drug discovery efforts. The combination of a biologically relevant isonicotinic acid core with a substituted phenoxy group designed to enhance pharmacokinetic properties and target interactions is a sound medicinal chemistry strategy.
Future research should focus on:
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Chemical Synthesis and Characterization: The proposed synthetic route should be validated, and the compound fully characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography.
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In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including those implicated in infectious diseases (e.g., mycobacterial enzymes), oncology, and neurology (e.g., MAO-B, histamine receptors).
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Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the substitution pattern on the phenoxy ring and the position of the ether linkage on the pyridine ring would be crucial for optimizing potency and selectivity.
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Pharmacokinetic Profiling: In vitro ADME (absorption, distribution, metabolism, and excretion) assays should be conducted to assess the compound's drug-like properties.
This structured approach will enable a thorough evaluation of the therapeutic potential of this and related novel chemical entities.
References
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Wang, M., Wang, W., & Q, W. H. (Year). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
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ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
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Chempanda. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]
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Wikipedia. (n.d.). Isonicotinic acid. [Link]
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PubChem. (n.d.). tert-Butyl isonicotinate. [Link]
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Singh, S., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology. [Link]
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Taylor & Francis Online. (n.d.). Isonicotinic acid – Knowledge and References. [Link]
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Timmins, G. S., & Deretic, V. (2006). Reinvestigation of the structure-activity relationships of isoniazid. Antimicrobial Agents and Chemotherapy. [Link]
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National Center for Biotechnology Information. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link]
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Bymaster, F. P., et al. (1996). Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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PubChem. (n.d.). Isoniazid. [Link]
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Satała, G., et al. (2019). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules. [Link]
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ChemSynthesis. (n.d.). tert-butyl nicotinate. [Link]
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PubChem. (n.d.). Isonicotinic Acid. [Link]
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MDPI. (n.d.). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. [Link]
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Muschenheim, C. (1952). Isonicotinic acid derivatives in tuberculosis treatment; clinical studies. Transactions of the Annual Meeting of the National Tuberculosis Association. [Link]
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